methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
Overview
Description
Methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a compound belonging to the class of organic compounds known as oxopyrrolidines. These compounds are characterized by a five-membered lactam ring fused to a methoxy-substituted phenyl group. This specific structure allows the compound to exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis usually starts with the commercially available 2,4-dimethoxybenzylamine.
Step 1: : The first key step involves the reaction of 2,4-dimethoxybenzylamine with ethyl 2-oxo-4-phenylbutanoate under basic conditions to form an intermediate imine.
Step 2: : The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Step 3: : Cyclization of the amine occurs in the presence of a strong acid, resulting in the formation of the pyrrolidine ring.
Step 4: : The final methylation step involves treating the pyrrolidine ring with methyl iodide to produce the desired methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to improve the yield and efficiency of the reaction while maintaining safety standards. The use of robust catalysts and automated systems allows for the optimization of reaction conditions, minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : It can be reduced using agents like sodium borohydride or lithium aluminum hydride to form various reduced products.
Substitution: : Substitution reactions can occur at the methoxy groups, involving reagents such as halides or acyl chlorides.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides (chlorine, bromine), acyl chlorides.
Major Products Formed
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated or acylated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibitor: : Acts as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Medicine
Drug Development: : Explored as a potential drug candidate due to its unique structural properties.
Industry
Catalyst: : Utilized as a catalyst in various industrial chemical reactions.
Mechanism of Action
The compound exhibits its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. This interaction occurs through the pyrrolidine ring, which fits into the active site of the target protein, blocking its function. The dimethoxyphenyl group enhances the binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-1-[(2-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
Methyl (3R)-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
Uniqueness
Unlike its similar counterparts, methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate possesses two methoxy groups on the phenyl ring, which enhances its electron-donating properties. This structural difference significantly influences its reactivity and biological activity, making it more effective in certain applications.
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Properties
IUPAC Name |
methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-19-12-5-4-10(13(7-12)20-2)8-16-9-11(6-14(16)17)15(18)21-3/h4-5,7,11H,6,8-9H2,1-3H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYPDGGRQCPRG-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@@H](CC2=O)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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